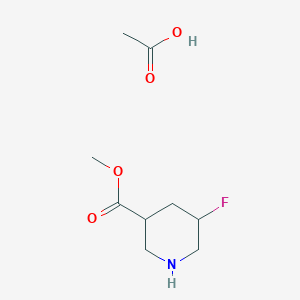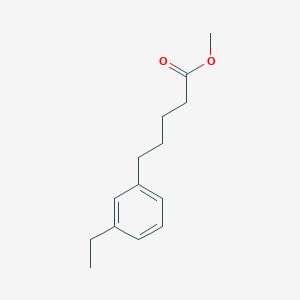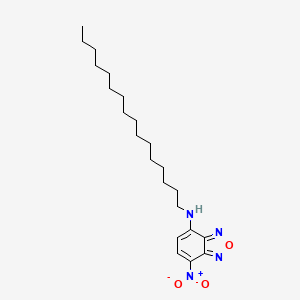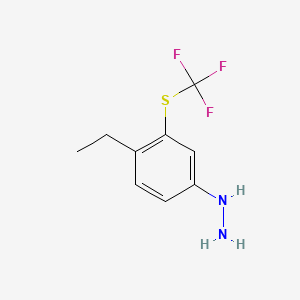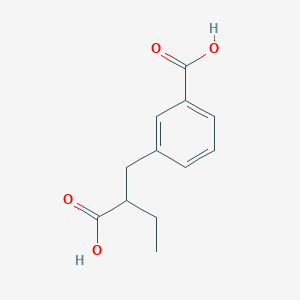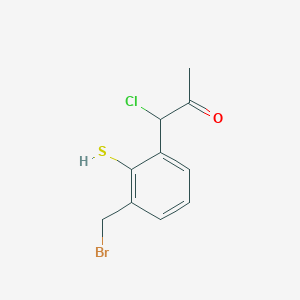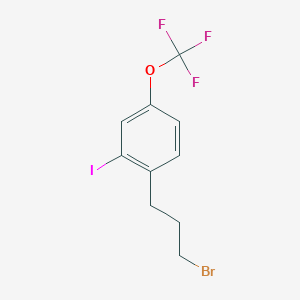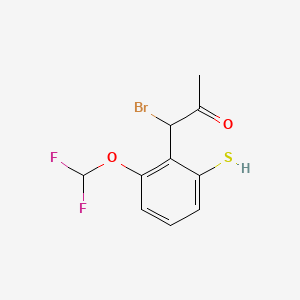
1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes bromine, difluoromethoxy, and mercapto groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of difluoromethoxy and mercapto groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the mercapto group into a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to form a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and other functional groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
- 1-Bromo-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one
- 1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
Comparison: Compared to these similar compounds, 1-Bromo-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where the mercapto group’s reactivity is advantageous.
Properties
Molecular Formula |
C10H9BrF2O2S |
|---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
1-bromo-1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2S/c1-5(14)9(11)8-6(15-10(12)13)3-2-4-7(8)16/h2-4,9-10,16H,1H3 |
InChI Key |
ZBOKJQBOWOIWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1S)OC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


